

An In-Depth Technical Guide to 1,3-Divinyltetramethylidisiloxane as a Monomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Divinyltetramethylidisiloxane

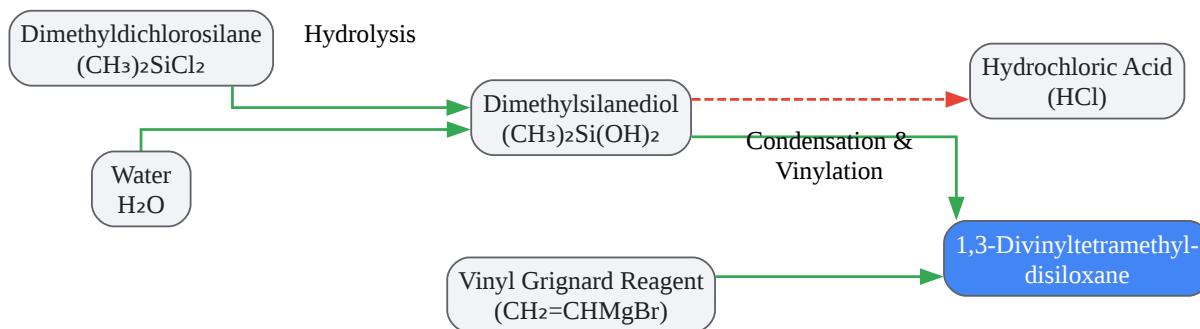
Cat. No.: B1580860

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Divinyltetramethylidisiloxane, a key organosilicon compound, serves as a fundamental building block in the synthesis of a wide array of silicone-based polymers. Its unique molecular structure, featuring a flexible siloxane backbone and reactive vinyl terminal groups, makes it an invaluable monomer for creating materials with tailored properties such as thermal stability, hydrophobicity, and biocompatibility. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, polymerization, and its burgeoning applications in the biomedical and pharmaceutical fields.


Chemical and Physical Properties

1,3-Divinyltetramethylidisiloxane is a colorless liquid with a molecular formula of C₈H₁₈OSi₂ and a molecular weight of 186.40 g/mol .^[1] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₈ H ₁₈ OSi ₂	[1]
Molecular Weight	186.40 g/mol	[1]
CAS Number	2627-95-4	[2]
Appearance	Colorless liquid	[1]
Density	0.809 g/mL at 25 °C	[2]
Boiling Point	139 °C	[2]
Melting Point	-99 °C	[2]
Refractive Index	n _{20/D} 1.411	[2]
Flash Point	21.7 °C (closed cup)	[3]

Synthesis of 1,3-Divinyltetramethyldisiloxane

The industrial synthesis of **1,3-Divinyltetramethyldisiloxane** is primarily achieved through the hydrolysis of dimethyldichlorosilane. This process involves the reaction of the chlorosilane with water, leading to the formation of silanol intermediates which then condense to form the disiloxane.

[Click to download full resolution via product page](#)

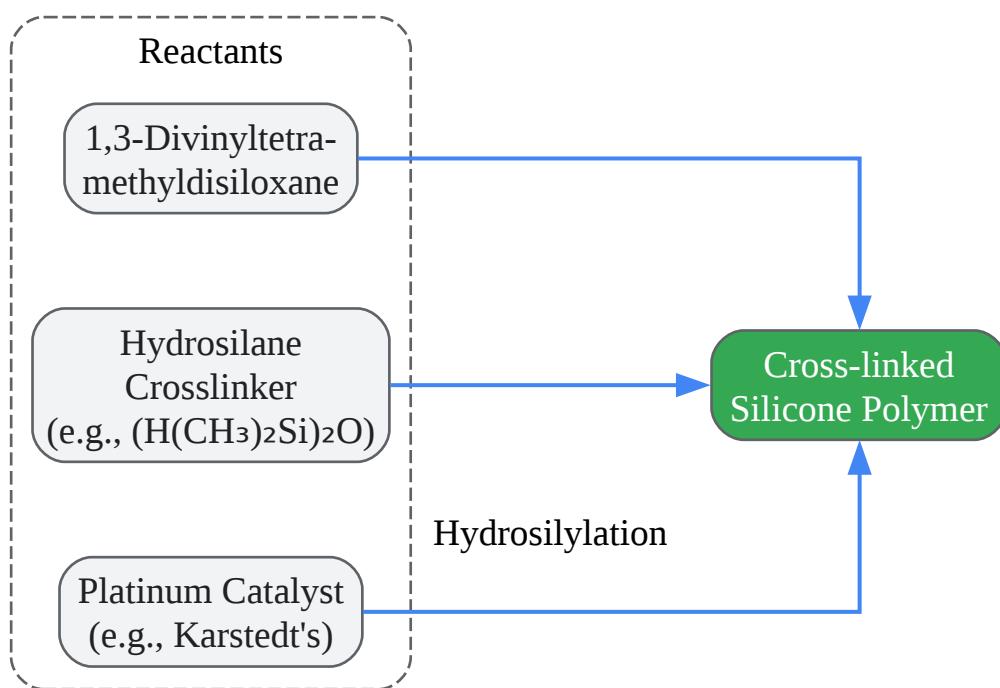
A simplified schematic of the synthesis of **1,3-Divinyltetramethyldisiloxane**.

Experimental Protocol: Synthesis via Hydrolysis

The following is a representative experimental protocol for the synthesis of **1,3-Divinyltetramethyldisiloxane** based on the hydrolysis of dimethyldichlorosilane.

Materials:

- Dimethyldichlorosilane
- Concentrated Hydrochloric Acid (e.g., >35%)[4]
- Water
- Neutralizing agent (e.g., sodium bicarbonate or a basic ion-exchange resin)[4]
- Organic solvent (e.g., diethyl ether or toluene)


Procedure:

- In a reaction vessel equipped with a stirrer, dropping funnel, and a condenser, a mixture of concentrated hydrochloric acid and water is prepared.[4]
- Dimethyldichlorosilane is added dropwise to the acidic aqueous solution under vigorous stirring. The reaction is exothermic and the temperature should be controlled, typically between 10-60 °C.[4]
- After the addition is complete, the mixture is stirred for an additional period to ensure complete hydrolysis.
- The organic layer, containing the crude siloxane products, is separated from the aqueous layer.
- The organic layer is washed with water and then with a neutralizing agent (e.g., a dilute solution of sodium bicarbonate) until the aqueous layer is neutral. The use of a resin adsorption filter device has also been reported for neutralization.[4]
- The organic solvent is removed by distillation.

- The crude **1,3-Divinyltetramethylidisiloxane** is then purified by fractional distillation.

Polymerization of 1,3-Divinyltetramethylidisiloxane

The vinyl groups of **1,3-Divinyltetramethylidisiloxane** make it an ideal monomer for addition polymerization, most notably through platinum-catalyzed hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, forming a stable silicon-carbon bond. This method is widely used to create cross-linked silicone elastomers.

[Click to download full resolution via product page](#)

General workflow for the hydrosilylation polymerization of **1,3-Divinyltetramethylidisiloxane**.

Experimental Protocol: Hydrosilylation Polymerization

The following is a generalized experimental protocol for the hydrosilylation polymerization of **1,3-Divinyltetramethylidisiloxane**.

Materials:

- 1,3-Divinyltetramethylidisiloxane** (monomer)

- A hydrosilane crosslinking agent (e.g., 1,1,3,3-tetramethyldisiloxane)[5]
- Platinum catalyst (e.g., Karstedt's catalyst, a solution of Pt(0) in divinyltetramethyldisiloxane) [6]
- Optional: Inhibitor to control the reaction rate at room temperature.
- Optional: Anhydrous solvent (e.g., toluene or xylene)

Procedure:

- In a clean, dry reaction vessel, the **1,3-Divinyltetramethyldisiloxane** monomer and the hydrosilane crosslinking agent are mixed in the desired stoichiometric ratio.
- If used, an inhibitor is added to the mixture to control the pot life of the formulation.
- The platinum catalyst is added to the mixture with stirring. The concentration of the catalyst is typically in the parts-per-million (ppm) range relative to the total mass of the reactants.[7]
- The mixture is thoroughly stirred to ensure homogeneity.
- The polymerization can be carried out at room temperature or accelerated by heating. The curing temperature can range from ambient to over 130 °C, depending on the desired curing time and the specific catalyst system used.[6]
- The progress of the curing can be monitored by the increase in viscosity until a solid elastomer is formed.
- Post-curing at an elevated temperature may be performed to ensure complete reaction and to enhance the mechanical properties of the final polymer.

Applications in Drug Development

The biocompatibility and tunable physical properties of silicone polymers make them highly attractive for biomedical and pharmaceutical applications. **1,3-Divinyltetramethyldisiloxane**, as a key monomer, plays a crucial role in the development of advanced drug delivery systems.

Silicone-Based Nanoparticles for Drug Delivery

Silicone nanoparticles can be formulated to encapsulate therapeutic agents, offering advantages such as controlled release and targeted delivery. The cross-linked structure, formed through the polymerization of monomers like **1,3-Divinyltetramethyldisiloxane**, can be engineered to control the diffusion rate of the encapsulated drug.

General Methodology for Nanoparticle Preparation:

Several methods can be employed to prepare drug-loaded polymeric nanoparticles, including emulsion polymerization, nanoprecipitation, and emulsification-solvent evaporation.^[8] For silicone-based nanoparticles, a common approach is emulsion polymerization where the monomer, crosslinker, and drug are emulsified in an aqueous phase with a surfactant. Polymerization is then initiated, leading to the formation of drug-loaded nanoparticles. The particle size and drug loading efficiency can be controlled by adjusting the process parameters such as surfactant concentration, stirring speed, and monomer concentration.^[9]

Hydrogels for Ophthalmic Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them soft, flexible, and biocompatible.^[10] Silicone hydrogels, in particular, are widely used in ophthalmology, for example, in contact lenses. These materials can be loaded with drugs and designed to provide sustained release to the eye, which can improve treatment efficacy and patient compliance for conditions like glaucoma and dry eye.^{[11][12]}

General Methodology for Hydrogel Synthesis:

A common method for preparing silicone hydrogels for drug delivery involves the direct polymerization of a mixture of monomers, including a hydrophilic monomer to ensure high water content, a silicone-containing monomer like a derivative of **1,3-Divinyltetramethyldisiloxane** to provide oxygen permeability, and a crosslinking agent.^[11] The drug can be incorporated into the monomer mixture before polymerization or loaded into the pre-formed hydrogel by swelling it in a drug solution.^[11] The release kinetics of the drug from the hydrogel can be tailored by adjusting the composition and crosslink density of the polymer network.^{[11][12]}

Safety and Handling

1,3-Divinyltetramethylidisiloxane is a flammable liquid and should be handled with appropriate safety precautions.^[5] It is important to work in a well-ventilated area and to avoid sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4552973A - Process for the preparation of dimethyldichlorosilane - Google Patents [patents.google.com]
- 2. Drug-loaded nanoparticles : preparation methods and drug targeting issues | Semantic Scholar [semanticscholar.org]
- 3. CN102718788A - Preparation process of tetramethyl divinyl disiloxane - Google Patents [patents.google.com]
- 4. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. scientificspectator.com [scientificspectator.com]
- 7. qualitas1998.net [qualitas1998.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogels in Ophthalmology: Novel Strategies for Overcoming Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Hydrogel-based ocular drug delivery systems: Emerging fabrication strategies, applications, and bench-to-bedside manufacturing considerations - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,3-Divinyltetramethyldisiloxane as a Monomer]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580860#introduction-to-1-3-divinyltetramethyldisiloxane-as-a-monomer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com